
LY2334737
Vue d'ensemble
Description
LY-2334737 est un analogue de nucléoside et un prod médicament oral de la gemcitabine. Il a été étudié pour son utilisation potentielle dans le traitement de divers types de tumeurs, y compris les tumeurs solides, les tumeurs métastatiques et les tumeurs solides malignes . LY-2334737 est connu pour sa capacité à inhiber la synthèse de l'ADN, ce qui en fait un composé précieux dans la recherche et le traitement du cancer .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
LY-2334737 est synthétisé par une série de réactions chimiques impliquant la modification de la gemcitabineLa dernière étape implique la déprotection des groupes hydroxyle pour obtenir LY-2334737 .
Méthodes de production industrielle
La production industrielle de LY-2334737 suit des voies de synthèse similaires à celles décrites ci-dessus, avec une optimisation pour la production à grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la qualité et le rendement constants du produit final .
Analyse Des Réactions Chimiques
Types de réactions
LY-2334737 subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. L'hydrolyse de LY-2334737 est catalysée par la carboxylesterase 2, conduisant à la libération de gemcitabine et d'acide valproïque .
Réactifs et conditions courants
Hydrolyse : Catalysée par la carboxylesterase 2.
Oxydation et réduction : Impliquent généralement l'utilisation d'agents oxydants et réducteurs dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés par l'hydrolyse de LY-2334737 sont la gemcitabine et l'acide valproïque .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléosides et leurs propriétés chimiques.
Biologie : Étudié pour ses effets sur les processus cellulaires, y compris la synthèse de l'ADN et la prolifération cellulaire.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et de systèmes d'administration de médicaments.
Mécanisme d'action
LY-2334737 exerce ses effets en inhibant la synthèse de l'ADN. Il est hydrolysé par la carboxylesterase 2 pour libérer la gemcitabine, qui est ensuite phosphorylée en sa forme triphosphate active. Cette forme active s'incorpore à l'ADN, conduisant à la terminaison de la chaîne et à l'inhibition de la synthèse de l'ADN. Les cibles moléculaires de LY-2334737 comprennent l'ADN polymérase et la ribonucléotide réductase .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes, including DNA synthesis and cell proliferation.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
LY-2334737 exerts its effects by inhibiting DNA synthesis. It is hydrolyzed by carboxylesterase 2 to release gemcitabine, which is then phosphorylated to its active triphosphate form. This active form incorporates into DNA, leading to chain termination and inhibition of DNA synthesis. The molecular targets of LY-2334737 include DNA polymerase and ribonucleotide reductase .
Comparaison Avec Des Composés Similaires
Composés similaires
Gemcitabine : Le composé parent de LY-2334737, utilisé comme agent anticancéreux.
Cytarabine : Un autre analogue de nucléoside utilisé dans le traitement du cancer.
Fludarabine : Un analogue de nucléoside avec des mécanismes d'action similaires.
Unicité de LY-2334737
LY-2334737 est unique en raison de sa biodisponibilité orale et de sa capacité à libérer la gemcitabine de manière contrôlée. Cela en fait un composé précieux pour le traitement du cancer, offrant le potentiel d'une meilleure observance du patient et de meilleurs résultats thérapeutiques .
Activité Biologique
LY2334737 is an orally bioavailable prodrug of gemcitabine, a widely used chemotherapeutic agent. This compound has been developed to improve the pharmacokinetic profile of gemcitabine, allowing for sustained release and reduced toxicity. The prodrug is designed to be hydrolyzed by human carboxylesterase 2 (CES2), which is expressed in various tissues, including the liver and gastrointestinal tract, leading to the release of gemcitabine and valproic acid in vivo.
The biological activity of this compound primarily involves its conversion into gemcitabine through enzymatic hydrolysis mediated by CES2. This process is crucial as it determines the efficacy and safety profile of the drug. The following key points summarize its mechanism:
- Hydrolysis : CES2 selectively hydrolyzes this compound, resulting in the release of gemcitabine, which then exerts its cytotoxic effects on cancer cells .
- Cellular Sensitivity : Tumor cells expressing higher levels of CES2 show increased sensitivity to this compound. In vitro studies have demonstrated that cell lines with CES2 expression exhibit greater growth inhibition when treated with this compound compared to those lacking CES2 .
- Bystander Effect : Co-culture studies indicate a bystander effect where neighboring non-expressing cells also experience growth inhibition when in proximity to CES2-expressing cells treated with this compound .
Antitumor Activity
This compound has been evaluated in several preclinical models, demonstrating significant antitumor activity:
- Xenograft Models : In studies using human ovarian (SKOV3-13) and breast cancer (LM2-4) xenografts, daily oral administration of this compound resulted in tumor growth inhibition without significant systemic toxicity. Specifically, a dose of 6 mg/kg/day was effective in reducing tumor size while maintaining tolerability .
- Metronomic Dosing : Research on metronomic dosing schedules revealed that continuous low-dose administration could enhance therapeutic outcomes without promoting systemic angiogenesis, highlighting a unique benefit of this treatment strategy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Slow Hydrolysis : The prodrug exhibits slow systemic hydrolysis, leading to prolonged exposure to gemcitabine compared to direct administration of the drug. This is particularly advantageous as it minimizes peak-trough fluctuations associated with traditional dosing regimens .
- Bioavailability : Phase I clinical trials reported that this compound maintains higher plasma concentrations than gemcitabine itself, suggesting improved bioavailability and potential for better therapeutic outcomes .
Phase I Trials
A Phase I study assessed the safety and tolerability of this compound in patients with advanced solid tumors. Key findings include:
- Maximum Tolerated Dose (MTD) : The MTD was determined to be 40 mg/day, with common dose-limiting toxicities including fatigue and elevated liver enzymes observed at higher doses .
- Adverse Events : The most frequently reported adverse events were fatigue, nausea, vomiting, and diarrhea, indicating a manageable safety profile for patients .
Efficacy Indicators
Clinical data suggest that patients exhibiting high levels of CES2 expression may benefit more significantly from treatment with this compound due to enhanced drug activation and efficacy .
Propriétés
IUPAC Name |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F2N3O5/c1-3-5-10(6-4-2)14(25)20-12-7-8-22(16(26)21-12)15-17(18,19)13(24)11(9-23)27-15/h7-8,10-11,13,15,23-24H,3-6,9H2,1-2H3,(H,20,21,25,26)/t11-,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOYFIHNRBNEPI-UXIGCNINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025742 | |
Record name | 2'-Deoxy-2',2'-difluoro-N-(1-oxo-2-propylpentyl)-cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892128-60-8 | |
Record name | 2′-Deoxy-2′,2′-difluoro-N-(1-oxo-2-propylpentyl)cytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892128-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-2334737 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2334737 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12906 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-Deoxy-2',2'-difluoro-N-(1-oxo-2-propylpentyl)-cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2334737 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLR364XYSA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.